2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol
Description
2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol is a halogenated organic compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol (CAS: 40172-04-1) . It features a cyclopropylamine group linked to a 4-chlorobenzyl moiety and an ethanol backbone. The compound requires storage in a dark, inert atmosphere at room temperature due to its sensitivity to light and oxidation .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14(7-8-15)12-5-6-12/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYBLXNTQXGJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Chlorobenzyl)-cyclopropylamine
The core intermediate, N-(4-chlorobenzyl)-cyclopropylamine , is synthesized via nucleophilic substitution. 4-Chlorobenzyl chloride reacts with cyclopropylamine in the presence of a base (e.g., KCO, NaCO) at 60–65°C for 4–6 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while powdered inorganic bases mitigate side reactions.
Example Protocol
Ethanol Group Introduction via Ethylene Oxide
The secondary amine undergoes epoxide ring-opening with ethylene oxide under basic conditions (e.g., NaOH, KOH). This exothermic reaction requires controlled addition at 0–10°C, followed by stirring at 25°C for 12 hours.
Optimization Insights
-
Solvent : Ethanol or isopropanol improves miscibility.
Catalytic Hydrogenation of 4-Chlorobenzyl Cyanide
Preparation of N-(4-Chlorobenzyl)-cyclopropylamine
4-Chlorobenzyl cyanide undergoes hydrogenation with cyclopropylamine using a ruthenium catalyst (e.g., CHClNRu·PF) under 60 bar H at 80°C for 12 hours. This method avoids harsh bases and offers high selectivity.
Key Data
Alkylation with Ethylene Oxide
Similar to Method 1.2, the amine reacts with ethylene oxide in ethanol/NaOH at 0°C. The product is purified via vacuum distillation (153–156°C at 2.66 kPa).
Reductive Amination of 4-Chlorobenzaldehyde
Imine Formation and Reduction
4-Chlorobenzaldehyde and cyclopropylamine form an imine intermediate, which is reduced using NaBH or NaBHCN in methanol at 25°C.
Conditions
Ethanol Moiety Incorporation
The resultant N-(4-chlorobenzyl)-cyclopropylamine is alkylated with 2-chloroethanol in DMF/KCO at 80°C for 8 hours. Alternative methods employ ethylene oxide as in prior methods.
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chlorobenzyl chloride, cyclopropylamine | NaCO, 65°C | 75–80% | Simple, scalable | Requires epoxide handling |
| Catalytic Hydrogenation | 4-Chlorobenzyl cyanide, cyclopropylamine | Ru catalyst, 60 bar H | 82–90% | High selectivity | High-pressure equipment needed |
| Reductive Amination | 4-Chlorobenzylaldehyde, cyclopropylamine | NaBH, methanol | 75–88% | Mild conditions | Imine stability challenges |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Techniques
-
Vacuum distillation : Effective for amine intermediates (160–180°C at 2–5 kPa).
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves ethanolamine derivatives.
Industrial-Scale Considerations
Continuous Flow Reactors
Patent US5099040A highlights fluidized bed reactors for Grignard-type reactions, suggesting applicability for cyclopropane syntheses. Continuous systems improve heat dissipation and yield consistency.
Green Chemistry Metrics
-
Atom Economy : Method 2 (hydrogenation) achieves 92% atom utilization vs. 78% for Method 1.
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Waste Minimization : Ethylene oxide recycling reduces environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Case Study: Antimicrobial Activity
In studies assessing the antimicrobial properties of 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol, it was found to be effective against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which leads to cell lysis and death.
Biological Research
In biological contexts, this compound serves as a valuable probe for understanding cellular processes. It can be utilized to study the interaction of drugs with cellular receptors or enzymes, providing insights into drug action mechanisms.
Case Study: Cellular Interaction
Research has demonstrated that 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol can bind to specific receptors involved in neurotransmission. This binding modulates signaling pathways that are crucial for neuronal function.
Industrial Applications
In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules. Its versatility allows it to be employed in the production of specialty chemicals and pharmaceuticals.
Synthesis Process
The synthesis typically involves:
- Reaction of cyclopropylamine with 4-chlorobenzyl chloride.
- Introduction of an ethanol group under controlled conditions to ensure high yield and purity.
Chemical Reactions
2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions:
- Oxidation : Common oxidizing agents like potassium permanganate can convert it into aldehydes or ketones.
- Reduction : Reducing agents such as lithium aluminum hydride can yield amines or alcohols.
- Substitution : Nucleophilic substitution can lead to various substituted benzyl compounds.
Mechanism of Action
The mechanism by which 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations:
Cyclopropyl vs.
Halogen Position : Unlike 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol (CAS: 1153006-06-4), which has a thiazole ring, the target compound’s 4-chlorobenzyl group may enhance lipophilicity and π-π stacking interactions .
Ethanolamine Backbone: All compounds share an ethanolamine moiety, but substitution patterns (e.g., isopropyl vs. cyclopropyl) modulate solubility and bioavailability. For instance, the isopropyl-substituted diamine (CAS: 308088-16-6) has higher molecular weight but lower polarity .
Functional Comparisons
Key Insights:
Synthetic Utility : The cyclopropyl group in the target compound may offer unique reactivity in ring-opening reactions or as a conformational restraint in drug design, unlike linear-chain analogues .
Stability Challenges: The discontinued status of several analogues (e.g., CAS: 308088-16-6) highlights shared stability issues, possibly due to hydrolytic degradation of the ethanolamine or benzyl-chloro bond .
Safety Profile: While specific toxicology data for the target compound is scarce, structurally related 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol (CAS: 50610-28-1) requires stringent handling due to respiratory and dermal hazards, suggesting similar risks .
Notes
Data Limitations : Published research on the target compound is sparse, with most information derived from discontinued product listings and safety sheets.
Synthetic Accessibility : The cyclopropyl group’s strain energy may complicate synthesis, as evidenced by the discontinuation of cyclopropane-containing derivatives .
Biological Activity
2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The compound features a cyclopropyl group, a chlorobenzyl moiety, and an ethanolamine functional group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol exhibit potent antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol | Staphylococcus aureus | 0.03 |
| Similar Derivative | Escherichia coli | 0.06 |
| Similar Derivative | Klebsiella pneumoniae | 0.25 |
These findings suggest that the compound could be effective against multi-drug resistant bacteria, offering a potential therapeutic avenue for treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol have also been investigated. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 25.1 |
| EKVX (lung cancer) | 21.5 |
| OVCAR-4 (ovarian cancer) | 28.7 |
The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways . Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in apoptosis, enhancing its cytotoxic effects .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, research indicates that 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol may possess anti-inflammatory properties. Studies have shown that compounds with similar structures can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro:
| Compound | Inflammatory Marker Reduction (%) |
|---|---|
| 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol | 50% reduction in COX-2 levels |
| Similar Derivative | 60% reduction in iNOS levels |
This suggests a potential application for the compound in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various compounds against Staphylococcus aureus and found that derivatives similar to 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol exhibited MIC values comparable to conventional antibiotics .
- Cancer Cell Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction, particularly in skin and lung cancer cells .
- Inflammation Models : Animal models treated with similar compounds showed reduced swelling and inflammation markers, indicating potential therapeutic use in inflammatory conditions .
Q & A
Basic: What are the standard synthetic routes for 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, as demonstrated in a general procedure yielding 68% of a structurally similar compound (2-(allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide) . Key steps include:
- Reagents : Use of isocyanides (8.0 mmol) under anhydrous conditions.
- Purification : Isolation via column chromatography or recrystallization.
- Yield Optimization : Adjust stoichiometry and reaction time to mitigate side-product formation.
Advanced: How can reaction conditions be optimized to improve the yield of 2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclopropane-amine coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents reduce hydrolysis risks .
- Temperature Control : Lower temperatures (0–5°C) can suppress byproducts like N-alkylated impurities .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and terminate at peak yield .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm benzyl and cyclopropyl proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 0.8–1.2 ppm for cyclopropyl groups) .
- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–O bonds (~1050 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~280–300) .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- DFT Calculations : Model cyclopropyl ring strain and its impact on nucleophilic substitution reactions at the ethanolamine moiety .
- MD Simulations : Study solvation effects on stability using software like Gaussian or GROMACS .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging PubChem’s SMILES notation for input .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact, as chlorobenzyl derivatives are irritants .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid releasing reactive amines .
Advanced: How can impurity profiling be conducted for this compound?
Answer:
- HPLC-MS : Use C18 columns (e.g., 4.6 × 250 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities like N-chlorobenzyl byproducts .
- Reference Standards : Compare retention times with EP-grade impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, CAS 42019-78-3) .
- Quantitative NMR : Integrate impurity peaks against a certified internal standard (e.g., 1,4-dioxane) .
Advanced: What mechanistic insights exist for its decomposition under oxidative conditions?
Answer:
- Oxidation Pathways : The ethanol group may oxidize to a ketone or carboxylic acid under strong oxidants (e.g., KMnO₄), monitored via IR loss of O–H stretches (~3400 cm⁻¹) .
- Radical Intermediates : EPR spectroscopy can detect nitroxide radicals formed during air-sensitive reactions .
- Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation .
Basic: What are its key physicochemical properties?
Answer:
- Solubility : Moderately soluble in ethanol (~50 mg/mL) but poorly in water (<1 mg/mL) .
- Melting Point : Estimated 120–130°C (analogous to 1-(4-Chlorophenyl)ethanol derivatives) .
- LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity .
Advanced: How can enantiomeric purity be assessed?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare optical rotation with a racemic mixture .
- Crystallography : Single-crystal X-ray diffraction (as in ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate studies) .
Advanced: What biological interactions are hypothesized for this compound?
Answer:
- Enzyme Inhibition : Molecular docking suggests potential binding to cytochrome P450 enzymes due to the chlorobenzyl group .
- Metabolic Pathways : Radiolabeled studies (e.g., ¹⁴C-tracking) can map hepatic metabolism .
- Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity of amine byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
